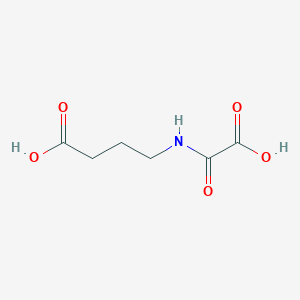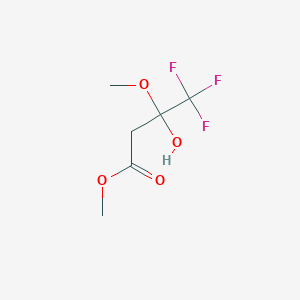
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate is a fatty acid methyl ester with the molecular formula C6H9F3O4 . This compound is characterized by the presence of trifluoromethyl, hydroxy, and methoxy functional groups, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate typically involves the esterification of 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 4,4,4-trifluoro-3-oxo-3-methoxybutanoate.
Reduction: 4,4,4-trifluoro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially altering their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-trifluoro-3-hydroxy-3-methylbutanoate: Similar structure but lacks the methoxy group.
4,4,4-trifluoro-3-hydroxybutanoate: Similar structure but lacks both the methoxy and methyl groups.
Uniqueness
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
89129-76-0 |
|---|---|
Formule moléculaire |
C6H9F3O4 |
Poids moléculaire |
202.13 g/mol |
Nom IUPAC |
methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate |
InChI |
InChI=1S/C6H9F3O4/c1-12-4(10)3-5(11,13-2)6(7,8)9/h11H,3H2,1-2H3 |
Clé InChI |
NGBTWDCVWGOJHQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C(F)(F)F)(O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


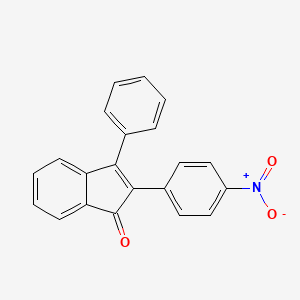

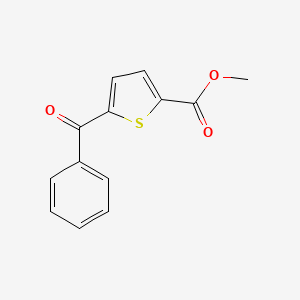
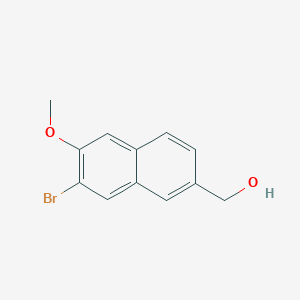
![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)


